molecular formula C16H18N6O3 B2984734 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide CAS No. 2034601-73-3

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide

Número de catálogo: B2984734
Número CAS: 2034601-73-3
Peso molecular: 342.359
Clave InChI: OAOKAORZTRLPSW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core linked to a 6-ethoxypyridine moiety and a 2-methylimidazole substituent.

Propiedades

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-3-24-14-5-4-12(8-19-14)16-20-15(25-21-16)9-18-13(23)10-22-7-6-17-11(22)2/h4-8H,3,9-10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOKAORZTRLPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CN3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide is a compound that integrates multiple heterocyclic structures, suggesting potential biological activities. While specific literature directly addressing this compound's biological activity is limited, insights can be drawn from related compounds and structural analogs.

The compound features a complex structure comprising an oxadiazole ring, a pyridine derivative, and an imidazole moiety. The molecular formula is C18H22N4O2C_{18}H_{22}N_{4}O_{2} with a molecular weight of approximately 342.4 g/mol. These structural components are often associated with various biological activities.

Property Value
Molecular FormulaC18H22N4O2
Molecular Weight342.4 g/mol
CAS NumberNot specified

Biological Activity Overview

While direct studies on this compound are scarce, related compounds have demonstrated significant biological activities:

  • Anticancer Properties : Compounds containing oxadiazole and pyridine moieties have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Similar derivatives have shown effectiveness against a range of pathogens, suggesting that this compound may also exhibit antimicrobial properties.
  • Anti-inflammatory Effects : The presence of imidazole rings in other compounds has been linked to anti-inflammatory activity, indicating potential therapeutic applications in inflammatory diseases.

The precise mechanism of action for this compound remains to be elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in disease pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation or cancer progression.
  • Receptor Binding : Interaction with cellular receptors could modulate signaling pathways critical for cell survival and proliferation.

Comparación Con Compuestos Similares

Structural Analogues

The compound shares structural homology with the following molecules (Table 1):

Compound Name Core Structure Substituents Molecular Weight Molecular Formula Key Reference
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide (Target) 1,2,4-oxadiazole 6-ethoxypyridine, 2-methylimidazole Calculated ~388.4 C₁₈H₂₀N₆O₃ N/A
4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine () 1,2,4-oxadiazole Ethyl group, morpholine Not provided C₁₁H₁₈N₂O₂
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide () Triazolopyridine + oxadiazole 3-methyl-1,2,4-oxadiazole, benzoxazolone 405.4 C₁₉H₁₅N₇O₄

Key Observations :

  • The target compound’s 6-ethoxypyridine substituent distinguishes it from the triazolopyridine-based analogue in , which may influence solubility and target binding .
Physicochemical Properties

While the target compound’s density, melting point, and solubility data are unavailable, comparisons can be inferred:

  • Molecular Weight : At ~388.4 g/mol, the target is lighter than the triazolopyridine analogue (405.4 g/mol, ), suggesting better compliance with Lipinski’s “Rule of Five” for drug-likeness .

Q & A

Q. What are the optimal synthetic conditions for preparing the target compound?

The compound is synthesized via a multi-step approach. A key intermediate, 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester, is prepared by reacting N’-aminopyridine-2-carboximidamide with monoethyl oxalyl chloride in THF under reflux (30 minutes). The reaction mixture is filtered, washed with diethyl ether, and crystallized via slow diffusion of diethyl ether into methanol . For final coupling, methods similar to ’s hydroxyacetamide synthesis can be adapted, using reflux (150°C, 5 hours) with pyridine and Zeolite (Y-H) as catalysts .

Q. How is the compound structurally validated post-synthesis?

Use a combination of spectroscopic techniques:

  • NMR : Record 1H^1H and 13C^{13}C spectra in (CD3_3)2_2SO with internal standards (δH=2.50 ppm, δC=30.8 ppm). Key signals include imidazole protons (~7.5–8.5 ppm) and oxadiazole carbons (~160–165 ppm) .
  • FTIR : Identify functional groups (e.g., C=O at ~1700 cm1^{-1}, C-N at ~1250 cm1^{-1}) using KBr pellets .
  • X-ray crystallography : Confirm molecular geometry via single-crystal diffraction (Mo Kα radiation, 150 K) with software like X-RED for data integration .

Q. What purification strategies ensure high purity?

Post-synthesis, purify via recrystallization (methanol/diethyl ether) or column chromatography (silica gel, ethyl acetate/hexane gradient). For intermediates, filtration and ether washing effectively remove unreacted reagents .

Advanced Research Questions

Q. How can substituent variations on the phenyl ring modulate bioactivity?

Replace the 6-ethoxy group on the pyridine ring with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Test derivatives in biological assays (e.g., antiproliferative activity in ) to correlate substituent effects with potency. For example, fluorophenyl or bromophenyl analogues in showed varied binding affinities in docking studies .

Q. What computational methods predict binding interactions with biological targets?

Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases). Focus on hydrogen bonding (imidazole N, oxadiazole O) and hydrophobic interactions (ethoxy group). ’s docking poses for compounds 9c and 9g revealed key binding residues in active sites .

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

Cross-validate results:

  • Compare experimental NMR chemical shifts with DFT-calculated values.
  • Check for dynamic effects (e.g., tautomerism in imidazole) via variable-temperature NMR.
  • Reconcile X-ray bond lengths/angles with optimized DFT geometries (e.g., Gaussian 16) .

Q. What strategies improve pharmacokinetic properties of analogues?

  • Solubility : Introduce polar groups (e.g., morpholine in ) via reductive amination .
  • Metabolic stability : Replace labile ethoxy groups with trifluoromethyl or cyclopropyl using Suzuki coupling .
  • Permeability : Reduce molecular weight (<500 Da) by removing non-essential substituents (e.g., trimethyl groups) .

Q. How to design SAR studies for anticancer activity?

  • Synthesize derivatives with variations in the oxadiazole (e.g., thiadiazole in ) and imidazole (e.g., benzimidazole in ) moieties.
  • Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.
  • Corrogate activity with structural parameters (e.g., LogP, PSA) using QSAR models .

Methodological Considerations

  • Low yields in coupling reactions : Optimize stoichiometry (1:1.2 molar ratio of oxadiazole to imidazole) and use coupling agents like HATU in DMF .
  • Scale-up challenges : Transition from batch to flow chemistry () for improved reproducibility and safety in diazomethane reactions .
  • Analytical validation : Cross-check elemental analysis (e.g., CHNS-O) with theoretical values (±0.3% tolerance) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.